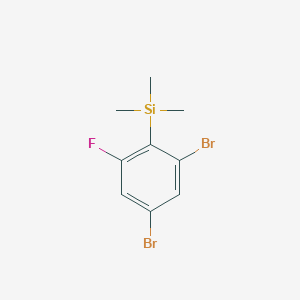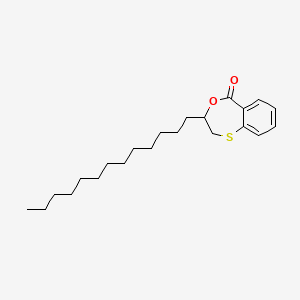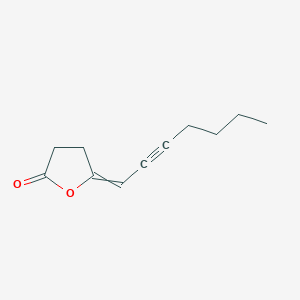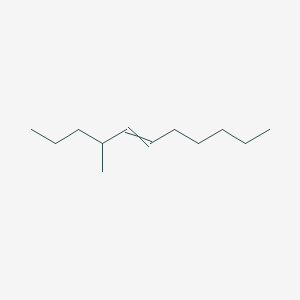
5-Undecene, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Undecene, 4-methyl-: is an organic compound with the molecular formula C12H24 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond within its structure. This compound is also known by its IUPAC name, 4-Methyl-5-undecene . It is a colorless liquid with a boiling point of approximately 207.4°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Undecene, 4-methyl- can be achieved through various methods. One common approach involves the alkylation of 1-decene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of 5-Undecene, 4-methyl- may involve the catalytic cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like 5-Undecene, 4-methyl-. The use of catalysts such as zeolites can enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Undecene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bond can yield the corresponding alkane, 5-methylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 5-chloro-4-methylundecane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 5-Methylundecane.
Substitution: Halogenated derivatives such as 5-chloro-4-methylundecane.
Applications De Recherche Scientifique
Chemistry: 5-Undecene, 4-methyl- is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in various chemical research applications .
Biology and Medicine: biological activity . They can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, 5-Undecene, 4-methyl- can be used as a precursor for the production of lubricants, surfactants, and other specialty chemicals. Its properties make it suitable for applications requiring low viscosity and high thermal stability .
Mécanisme D'action
The mechanism of action of 5-Undecene, 4-methyl- primarily involves its reactivity at the double bond . This reactivity allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparaison Avec Des Composés Similaires
- 4-Undecene, 5-methyl-
- 5-Undecene, 3-methyl-
- 5-Undecene, 2-methyl-
Comparison: 5-Undecene, 4-methyl- is unique due to the position of the methyl group on the fourth carbon atom. This structural difference can influence its reactivity and physical properties compared to other similar compounds. For example, the position of the methyl group can affect the boiling point, density, and reactivity in chemical reactions .
Propriétés
Numéro CAS |
143185-91-5 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
4-methylundec-5-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h9,11-12H,4-8,10H2,1-3H3 |
Clé InChI |
YXDOMEUHVSOETQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
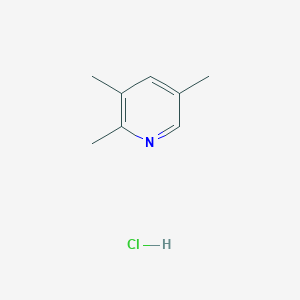
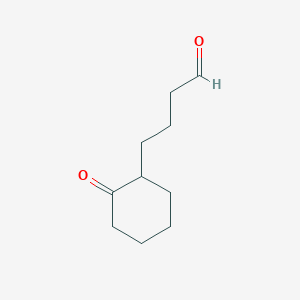
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)
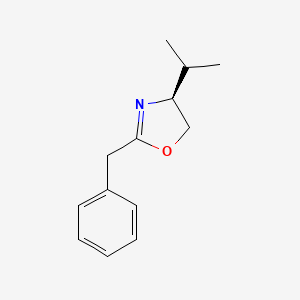
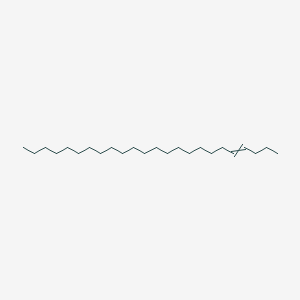
![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
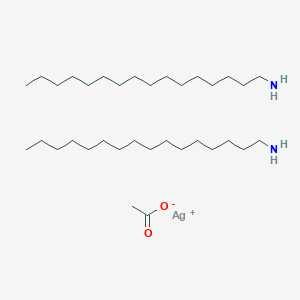
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
